molecular formula C24H25ClFN7S B6191698 N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride CAS No. 2680527-89-1

N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride

Cat. No. B6191698
M. Wt: 498
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C24H25ClFN7S and its molecular weight is 498. The purity is usually 95.
BenchChem offers high-quality N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride' involves the synthesis of three intermediate compounds followed by their coupling to form the final product. The first intermediate is 3-fluoroaniline, which is synthesized from 3-fluorobenzonitrile. The second intermediate is 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, which is synthesized from 3-fluoroaniline and ethyl acetoacetate. The third intermediate is 6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine, which is synthesized from 2-chloro-6-(4-methylpiperazin-1-yl)pyrimidine and thiophenol. The final product is obtained by coupling the third intermediate with the second intermediate, followed by conversion to the hydrochloride salt form.

Starting Materials
3-fluorobenzonitrile, ethyl acetoacetate, 3-fluoroaniline, 2-chloro-6-(4-methylpiperazin-1-yl)pyrimidine, thiophenol, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, acetic acid, sodium bicarbonate, wate

Reaction
Synthesis of 3-fluoroaniline: 3-fluorobenzonitrile is reacted with sodium hydroxide and diethyl ether to form 3-fluorobenzonitrile oxide, which is then hydrolyzed with hydrochloric acid to form 3-fluoroaniline., Synthesis of 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid: 3-fluoroaniline is reacted with ethyl acetoacetate, acetic acid, and sodium bicarbonate to form 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid., Synthesis of 6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine: 2-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is reacted with thiophenol, sodium bicarbonate, and methanol to form 6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine., Coupling of 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid and 6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine: The two intermediates are coupled using coupling reagents such as EDC and HOBt in the presence of a base such as DIPEA to form the final product., Conversion to hydrochloride salt form: The final product is dissolved in water and hydrochloric acid is added to form the hydrochloride salt form of the compound.

properties

CAS RN

2680527-89-1

Product Name

N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride

Molecular Formula

C24H25ClFN7S

Molecular Weight

498

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.